molecular formula C25H46O5 B14330601 Dimethyl 12-oxotricosanedioate CAS No. 102934-61-2

Dimethyl 12-oxotricosanedioate

Cat. No.: B14330601
CAS No.: 102934-61-2
M. Wt: 426.6 g/mol
InChI Key: BCYRKRVDJLVEAN-UHFFFAOYSA-N
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Description

Dimethyl 12-oxotricosanedioate is a long-chain dicarboxylic acid ester featuring a 23-carbon backbone with a ketone group at position 12 and methyl ester termini. Key characteristics include:

  • Molecular formula: Likely C25H44O5 (inferred from analogs like methyl 12-oxooctadecanoate, C19H36O3 ).
  • Functional groups: Two methyl esters (hydrophobic) and a central ketone (polar, reactive).
  • Applications: Potential use in polymer synthesis, surfactants, or pharmaceutical intermediates due to its reactive oxo group .

Properties

CAS No.

102934-61-2

Molecular Formula

C25H46O5

Molecular Weight

426.6 g/mol

IUPAC Name

dimethyl 12-oxotricosanedioate

InChI

InChI=1S/C25H46O5/c1-29-24(27)21-17-13-9-5-3-7-11-15-19-23(26)20-16-12-8-4-6-10-14-18-22-25(28)30-2/h3-22H2,1-2H3

InChI Key

BCYRKRVDJLVEAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCC(=O)CCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 12-oxotricosanedioate typically involves the esterification of 12-oxotricosanedioic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 12-oxotricosanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Amides and esters.

Scientific Research Applications

Dimethyl 12-oxotricosanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 12-oxotricosanedioate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 12-oxotricosanedioic acid, which may interact with enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features
Compound Chain Length Functional Groups Molecular Weight (g/mol) CAS Number
Dimethyl 12-oxotricosanedioate 23 carbons Two methyl esters, ketone (C12) ~440 (estimated) Not provided
Dimethyl octadecanedioate 18 carbons Two methyl esters 314.45 1472-93-1
Methyl 12-oxooctadecanoate 18 carbons Methyl ester, ketone (C12) 298.44 Not provided
Methyl 12-oxo-9-dodecenoate 12 carbons Methyl ester, ketone (C12), double bond (C9) 226.31 22418-58-2
12-Ethoxy-12-oxododecanoic acid 12 carbons Ethoxy ester, carboxylic acid 244.29 Multiple

Key Observations :

  • Chain Length : Longer chains (e.g., 23 vs. 12 carbons) increase hydrophobicity and melting/boiling points.
  • Functional Groups: Ketone vs. Hydroxyl: The oxo group in this compound reduces polarity compared to hydroxylated analogs (e.g., methyl 12-hydroxystearate ), impacting solubility in polar solvents. Ester vs. Ethoxy: Methyl esters (this compound) are less polar than ethoxy-carboxylic acid derivatives (e.g., 12-ethoxy-12-oxododecanoic acid ).

Physical Properties

Table 2: Physical Property Comparison
Compound Solubility (Polar Solvents) Melting Point (°C) Stability
This compound Low (ester dominance) >80 (estimated) Stable under inert conditions
Methyl 12-hydroxystearate Moderate (hydroxyl group) 45–50 Sensitive to oxidation
12-Ethoxy-12-oxododecanoic acid High (carboxylic acid) Not reported Hygroscopic

Key Observations :

  • Solubility: this compound’s low polarity limits solubility in water but enhances compatibility with nonpolar matrices (e.g., polymers).
  • Thermal Stability : Longer saturated chains (23 carbons) confer higher thermal stability compared to shorter or unsaturated analogs .

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